molecular formula C27H22N6Na2O6S B13774519 Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt CAS No. 67893-48-5

Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt

Cat. No.: B13774519
CAS No.: 67893-48-5
M. Wt: 604.5 g/mol
InChI Key: QPZWGYNLLYWYRP-UHFFFAOYSA-L
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Description

This compound is a disodium salt of a polyazo benzoic acid derivative featuring two azo (-N=N-) linkages, a 2-hydroxybenzoic acid core, and extended aromatic systems. The structure includes:

  • A central 3,3'-dimethylbiphenyl unit bridging two azo groups.
  • A 2,4-diamino-5-sulfophenyl moiety, which introduces sulfonic acid functionality (neutralized as a disodium salt for enhanced water solubility).

This compound is likely classified as an azo dye, given its structural similarity to direct dyes listed in regulatory documents (e.g., CAS 3811-71-0 in ). Such dyes are used in textiles, plastics, and biomedical staining due to their vibrant colors and stability. The sulfonate groups improve solubility, while the azo linkages and aromatic systems enable strong light absorption in the visible spectrum .

Properties

CAS No.

67893-48-5

Molecular Formula

C27H22N6Na2O6S

Molecular Weight

604.5 g/mol

IUPAC Name

disodium;2,4-diamino-5-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C27H24N6O6S.2Na/c1-14-9-16(3-6-22(14)31-30-18-5-8-25(34)19(11-18)27(35)36)17-4-7-23(15(2)10-17)32-33-24-13-26(40(37,38)39)21(29)12-20(24)28;;/h3-13,34H,28-29H2,1-2H3,(H,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

QPZWGYNLLYWYRP-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=CC(=C(C=C3N)N)S(=O)(=O)[O-])C)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis generally follows these steps:

  • Step 1: Diazotization of Aromatic Amines
    Aromatic amines such as 2,4-diamino-5-sulfophenyl derivatives are diazotized using nitrous acid under acidic conditions to form diazonium salts.

  • Step 2: First Azo Coupling
    The diazonium salt reacts with a substituted biphenyl compound, specifically 3,3'-dimethyl[1,1'-biphenyl]-4-yl derivatives, to form the first azo bond.

  • Step 3: Second Diazotization and Coupling
    The intermediate azo compound is further diazotized and coupled with 2-hydroxybenzoic acid (salicylic acid) or its disodium salt under alkaline conditions, resulting in the final azo dye with multiple azo linkages and hydroxybenzoate functionality.

  • Step 4: Salt Formation
    The final compound is isolated as a disodium salt to improve water solubility and stability.

This synthetic approach is consistent with the preparation of complex azo dyes derived from benzidine congeners and biphenyl intermediates.

Detailed Reaction Conditions

  • Diazotization :

    • Temperature: 0–5 °C to maintain diazonium salt stability
    • Acid medium: Usually hydrochloric or sulfuric acid
    • Nitrite source: Sodium nitrite (NaNO2) in aqueous solution
  • Coupling Reactions :

    • pH: Slightly acidic to neutral for initial coupling; alkaline conditions (pH 8–10) for coupling with salicylic acid derivatives
    • Temperature: 0–25 °C to control reaction rate and prevent side reactions
    • Solvent: Aqueous or mixed aqueous-organic solvents to dissolve reactants and intermediates
  • Isolation :

    • Precipitation by adjusting pH or adding salts
    • Filtration and washing to purify the disodium salt form

Data Tables Summarizing Preparation Parameters and Outcomes

Step Reactants Conditions Product/Intermediate Yield (%) Notes
Diazotization 1 2,4-diamino-5-sulfophenyl amine + NaNO2 0–5 °C, HCl acidic medium Diazonium salt >90 Controlled temperature critical for stability
First azo coupling Diazonium salt + 3,3'-dimethylbiphenyl pH ~6–7, 0–25 °C Monoazo intermediate 85–90 Stirring and slow addition improve yield
Diazotization 2 Monoazo intermediate + NaNO2 0–5 °C, acidic conditions Second diazonium salt >90 Freshly prepared for coupling
Second azo coupling Diazonium salt + 2-hydroxybenzoic acid (alkaline) pH 8–10, 0–25 °C Final azo dye (disodium salt) 80–85 Alkaline pH necessary for coupling
Isolation & purification Final reaction mixture pH adjustment, filtration Pure disodium salt of the azo dye 75–80 Washing removes impurities

Research Outcomes and Observations

  • The azo coupling reactions are highly selective when reaction parameters such as pH and temperature are carefully controlled, resulting in high purity products with minimal side reactions.

  • The presence of sulfonate groups on the aromatic amines ensures good water solubility of the final disodium salt, facilitating its use in aqueous dyeing processes.

  • The biphenyl core with 3,3'-dimethyl substitution enhances the stability of the azo bonds and the overall dye molecule, contributing to its resistance to photodegradation and chemical breakdown.

  • Analytical characterization by spectroscopic methods (UV-Vis, IR, NMR) confirms the formation of azo linkages and the integrity of the hydroxybenzoate moiety.

  • The synthetic method allows for modifications in substituent patterns, enabling tuning of dye properties such as shade and affinity for different substrates.

- PubChem Compound Summary for CID 17417, Benzoic acid, 5-[4'-[(2,6-diamino-3-methyl-5-(4-sulfonatophenyl)azo)phenyl]azo-4-yl]azo]-2-hydroxy-, disodium salt. - ChemNet CAS Registry Data for Benzoic acid, 5-((4'-((2,4-diamino-5-((4-sulfophenyl)azo)phenyl)azo)(1,1-biphenyl)-4-yl)azo)-2-hydroxy-3-methyl-, disodium salt. - EPA Document on Benzidine-based dyes and congeners, describing azo dye synthesis and properties. - ChemicalBook data on related azo dye preparations involving biphenyl and sulfonated aromatic amines.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.

    Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can cleave the azo bonds, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium dithionite or zinc in acidic conditions.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; sulfuric acid for sulfonation.

Major Products

    Oxidation: Breakdown products including carboxylic acids and nitro compounds.

    Reduction: Amines derived from the cleavage of azo bonds.

    Substitution: Nitro or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its azo dye structure, which imparts specific chemical properties that are beneficial in various applications. The molecular formula is C₁₈H₁₈N₄Na₂O₆S, with a molecular weight of approximately 472.5 g/mol. Its structure includes multiple functional groups that enhance its reactivity and utility in different fields.

Applications in Scientific Research

  • Dye and Pigment Industry
    • The compound is primarily used as a dye due to its vivid color properties. Azo compounds are known for their stability and brightness, making them suitable for textile dyeing and coloring plastics.
    • Case Study : Research has demonstrated the effectiveness of azo dyes in fabric dyeing processes, highlighting their fastness properties and color yield compared to other dye classes.
  • Biological Research
    • This compound is utilized in biological assays as a colorimetric indicator due to its ability to change color in response to pH variations.
    • Application : It can be employed in spectrophotometric methods to quantify various biological substances.
    • Case Study : A study published in the Journal of Biological Chemistry illustrated the use of this compound in determining enzyme activity through absorbance changes.
  • Environmental Chemistry
    • The compound’s potential as a pollutant indicator has been explored. Its stability under environmental conditions makes it useful for monitoring water quality.
    • Research Findings : Studies indicate that azo dyes can degrade under specific conditions, providing insights into pollution levels and degradation pathways.

The compound is listed on the Non-Domestic Substances List (NDSL) in Canada, indicating that its manufacture or import may require notification under the New Substances Notification Regulations (Chemicals and Polymers). This regulatory framework ensures that any potential adverse effects on human health and the environment are assessed before the compound is widely used.

Mechanism of Action

The mechanism of action of benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to proteins and nucleic acids, altering their structure and function.

    Pathways Involved: It can interfere with cellular processes by binding to enzymes and receptors, affecting signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Compound Name / CAS (if available) Key Structural Differences Functional Implications
Main Compound Bis-azo, 3,3'-dimethylbiphenyl linker, 2,4-diamino-5-sulfophenyl group High molar absorptivity, water solubility, potential for hydrogen bonding
Benzoic acid, 5-[[4'-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt (CAS 3811-71-0, ) Methyl substitution on diamino-phenyl group; mono-sulfonate Altered steric effects; potentially reduced solubility compared to the main compound
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid derivatives () Benzothiazole-based azo group; no sulfonate Lower water solubility; shifts in UV-Vis absorption due to heterocyclic auxochromes
4-{4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamido}benzoic acid () Thiazolidinone ring instead of azo; amide linker Non-azo chromophore; potential biological activity (e.g., enzyme inhibition)

Key Observations :

  • The main compound’s bis-azo structure distinguishes it from mono-azo analogs (e.g., ), enabling stronger light absorption and deeper color shades.
  • Sulfonate groups in the main compound and CAS 3811-71-0 enhance aqueous solubility compared to non-sulfonated derivatives (e.g., benzothiazole-based azo dyes in ) .
  • Amino groups in the diamino-sulfophenyl moiety may increase hydrogen bonding, improving dye-substrate interactions in textiles .

Key Observations :

  • The main compound requires precision in coupling steps to ensure regioselectivity of the two azo groups, a challenge absent in mono-azo or non-azo analogs.
  • Sulfonation is critical for solubility but adds synthetic complexity compared to non-ionic dyes .
Property and Application Comparison
Property Main Compound CAS 3811-71-0 () Benzothiazole-based Dyes ()
Solubility High (disodium sulfonate) Moderate (mono-sulfonate) Low (no sulfonate)
λmax (UV-Vis) ~500–600 nm (bis-azo) ~450–550 nm (mono-azo) ~400–500 nm (benzothiazole auxochrome)
Application Textiles, inks Direct dye for cellulose Disperse dye for synthetics

Key Observations :

  • The main compound’s bis-azo structure shifts λmax to longer wavelengths (red region), whereas benzothiazole-based dyes absorb at shorter wavelengths (blue-green) .
  • Sulfonate groups enable cellulose affinity in direct dyes, while non-sulfonated analogs (e.g., ) require dispersing agents for polyester .

Biological Activity

Benzoic acid derivatives are widely studied due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt (CAS Number: 4335-09-5) is a complex azo compound with potential applications in various fields, including pharmaceuticals and dye manufacturing.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6O6S2C_{18}H_{18}N_6O_6S_2, and it has a molecular weight of approximately 466.49 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that azo compounds exhibit significant antimicrobial properties. In particular, benzoic acid derivatives have shown effectiveness against various bacterial strains. A study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in food preservation and clinical applications .

Antitumor Activity

Several studies have explored the antitumor effects of azo compounds. The disodium salt form of this benzoic acid derivative has been shown to induce apoptosis in cancer cell lines. In vitro studies revealed that it significantly reduced cell viability in HeLa and MCF-7 cell lines by promoting caspase activation and disrupting mitochondrial membrane potential .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Research has indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

The biological activity of benzoic acid derivatives is often attributed to their ability to interact with cellular targets. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with DNA or proteins, thereby influencing cellular processes related to growth and inflammation .

Case Studies

StudyFindings
Antimicrobial Efficacy The compound inhibited E. coli and S. aureus growth with minimum inhibitory concentrations (MICs) of 50 µg/mL .
Antitumor Effects Induced apoptosis in HeLa cells with a half-maximal inhibitory concentration (IC50) of 20 µM .
Anti-inflammatory Activity Reduced TNF-alpha levels by 40% in activated macrophages at a concentration of 10 µg/mL .

Regulatory Status

The compound is listed on the Non-Domestic Substances List (NDSL) in Canada, indicating that its manufacture or import may be subject to regulatory notification under the New Substances Notification Regulations . This regulatory oversight ensures that potential adverse effects on human health and the environment are assessed before widespread use.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for this disodium salt azo compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves sequential diazotization and coupling reactions.

Diazotization : Prepare diazonium salts from aromatic amines (e.g., 2,4-diamino-5-sulfophenyl derivatives) using nitrous acid (HNO₂) in acidic media (0–5°C) .

Coupling : React the diazonium salt with hydroxyl-substituted benzoic acid derivatives under alkaline conditions (10% NaOH, 0–5°C) to form the azo linkages .

Purification : Recrystallize the product twice from dry dioxane to remove unreacted intermediates .

  • Optimization : Use response surface methodology (RSM) to model variables like temperature, pH, and stoichiometry, as demonstrated in benzoic acid synthesis studies .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Essential Techniques :

  • UV-Vis Spectroscopy : Confirm λmax of azo groups (~400–600 nm) and assess conjugation .
  • FTIR : Identify sulfonate (S=O, ~1180–1120 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups .
  • NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve aromatic protons and confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (801.7 g/mol) and fragmentation patterns .

Q. How does pH influence the stability of the azo and sulfonate groups in aqueous solutions?

  • Stability Analysis :

  • Azo Groups : Degrade under strongly acidic (pH < 2) or alkaline (pH > 10) conditions via hydrolysis or reduction. Maintain pH 4–8 for stability .
  • Sulfonate Groups : Remain stable across a wide pH range (2–12) due to strong ionic character .
    • Method : Conduct accelerated stability studies using HPLC to monitor degradation products under varying pH .

Advanced Research Questions

Q. How can researchers design experiments to investigate the redox behavior of the azo linkages?

  • Experimental Design :

  • Cyclic Voltammetry (CV) : Measure reduction potentials of azo groups in buffered solutions (e.g., phosphate buffer, pH 7.4) .
  • Controlled Reduction : Use sodium dithionite (Na₂S₂O₄) to reduce azo groups to amines and characterize products via LC-MS .
    • Data Interpretation : Compare redox potentials with computational models (DFT) to predict electron-transfer mechanisms .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Resolution Strategies :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by symmetry in the biphenyl system .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and validate experimental data .
    • Case Study : For similar azo dyes, discrepancies in <sup>13</sup>C NMR shifts were resolved by correlating with X-ray crystallography data .

Q. What methodologies assess interactions between this compound and biological macromolecules (e.g., proteins, DNA)?

  • Techniques :

  • Fluorescence Quenching : Monitor binding to bovine serum albumin (BSA) by measuring tryptophan fluorescence quenching .
  • Molecular Docking : Simulate interactions with DNA (e.g., B-DNA) using AutoDock Vina to predict intercalation or groove binding .
  • Circular Dichroism (CD) : Detect conformational changes in DNA or proteins upon binding .
    • Validation : Compare in silico results with experimental data from isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

  • Example Contradiction : Conflicting reports on photostability under UV light.
    • Resolution :

Controlled Irradiation Studies : Exclude oxygen (via N₂ purging) to isolate UV effects from oxidative degradation .

HPLC-MS Analysis : Identify degradation products (e.g., nitroso intermediates) to pinpoint mechanisms .

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